4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The dimethoxyphenyl group is then introduced through a series of reactions, such as Friedel-Crafts acylation or alkylation. The final step involves coupling the piperidine and morpholine rings with the dimethoxyphenyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine
- 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}piperazine
Uniqueness
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H28N2O4/c1-23-17-10-15(11-18(12-17)24-2)13-20-5-3-4-16(14-20)19(22)21-6-8-25-9-7-21/h10-12,16H,3-9,13-14H2,1-2H3 |
InChI Key |
ZEZXZZZNNOZHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCC(C2)C(=O)N3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.